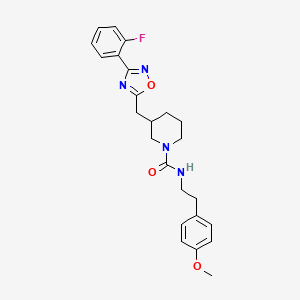

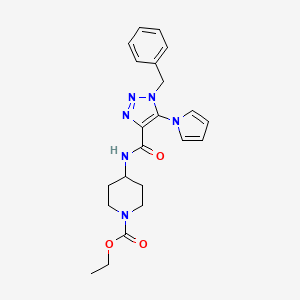

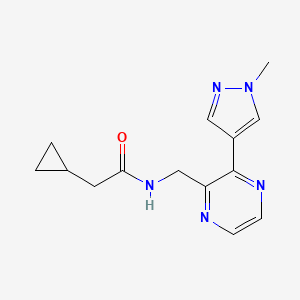

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 92%, with a melting point of 115–117 °C . The 1H NMR and 13C-NMR spectra were also provided .

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Compounds related to the chemical structure of interest have been investigated for their antimicrobial and antitubercular properties. For example, derivatives of piperidin-4-yl methanone showed promising antimicrobial activity against pathogenic bacterial and fungal strains, suggesting that modifications on the piperidin-4-yl methanone framework could enhance antimicrobial properties (L. Mallesha & K. Mohana, 2014). Another study highlighted the synthesis of cyclopropyl methanols and their derivatives, revealing significant antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential for developing new antitubercular agents based on this structure (S. S. Bisht et al., 2010).

Anticancer Activities

Research into the structural analogs of "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone" has also uncovered potential anticancer applications. Various derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against a range of human cancer cell lines. Certain compounds demonstrated significant potency, indicating the potential of this chemical scaffold in developing novel anticancer agents (Qi Guan et al., 2015). Another study involving the synthesis of N-Mannich bases of 1,3,4-oxadiazole showed both antimicrobial and anti-proliferative activities, further supporting the versatility of this chemical framework in drug development (L. H. Al-Wahaibi et al., 2021).

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and high-energy molecules .

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-6-5-14(11-16(15)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFRZNUQISMXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

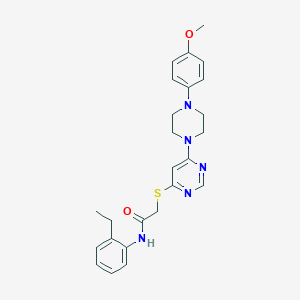

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)

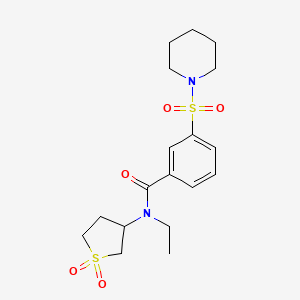

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)

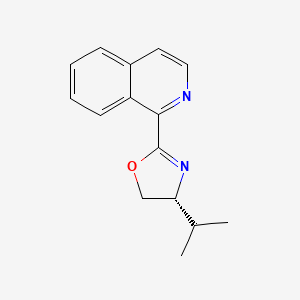

![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2732265.png)

![[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2732267.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2732269.png)